molecular formula C9H16F2N2O B2378842 4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine CAS No. 2095997-38-7

4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine

Cat. No.: B2378842
CAS No.: 2095997-38-7
M. Wt: 206.237
InChI Key: JSESIZWRMHPPGM-QMMMGPOBSA-N
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Description

4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine is a complex organic compound featuring a morpholine ring and a difluorotetrahydropyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a difluorinated pyrrole derivative with a morpholine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluorinated pyrrole oxide, while reduction could produce a tetrahydropyrrole derivative with altered functional groups.

Scientific Research Applications

4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorotetrahydropyrrole moiety may play a crucial role in binding to these targets, while the morpholine ring can enhance the compound’s stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine
  • 4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}pyrrolidine

Uniqueness

4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine is unique due to the presence of both a morpholine ring and a difluorotetrahydropyrrole moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c10-9(11)5-8(12-7-9)6-13-1-3-14-4-2-13/h8,12H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSESIZWRMHPPGM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CC(CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@@H]2CC(CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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